

biological activity of N-methylpiperidine derivatives

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Compound of Interest		
Compound Name:	1-Methylpiperidine	
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An In-depth Technical Guide on the Biological Activity of N-methylpiperidine Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methylpiperidine scaffold is a prevalent heterocyclic motif in medicinal chemistry, forming the core structure of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique physicochemical properties, including a basic nitrogen atom that is often protonated at physiological pH, contribute to favorable pharmacokinetic profiles and allow for critical interactions with various biological targets.[4] This guide provides a comprehensive technical overview of the diverse biological activities exhibited by N-methylpiperidine derivatives, focusing on their roles as anticholinesterase agents, anticancer therapeutics, modulators of opioid and muscarinic receptors, and antimicrobial agents. The content herein is intended to serve as a detailed resource, complete with quantitative data, experimental protocols, and visual representations of relevant pathways and workflows to support ongoing research and drug development efforts.

Anticholinesterase Activity

N-methylpiperidine derivatives have been extensively investigated as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[5] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurodegenerative disorders.[6][7] The



protonated piperidine nitrogen is thought to interact with the catalytic anionic site (CAS) of the enzyme, a feature leveraged in the design of potent inhibitors like Donepezil.[5][8]

Quantitative Data: Acetylcholinesterase Inhibition

Compound/De rivative	Target	IC50 (nM)	Selectivity (over BuChE)	Reference
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020, Donepezil)	AChE	5.7	1250-fold	[8]
1-benzyl-4-[2-(N- [4'- (benzylsulfonyl)b enzoyl]-N- methylamino]eth yl]piperidine HCl (21)	AChE	0.56	18,000-fold	[4]
N-(2-(piperidine- 1- yl)ethyl)benzami de derivative (Compound 5d, ortho-fluoro)	AChE	13	Not Specified	[5]
5,6-dimethoxy-1- oxo-2,3-dihydro- 1H-inden-2-yl 1- benzylpiperidine- 4-carboxylate (5)	AChE	30	Not Specified	[9]

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

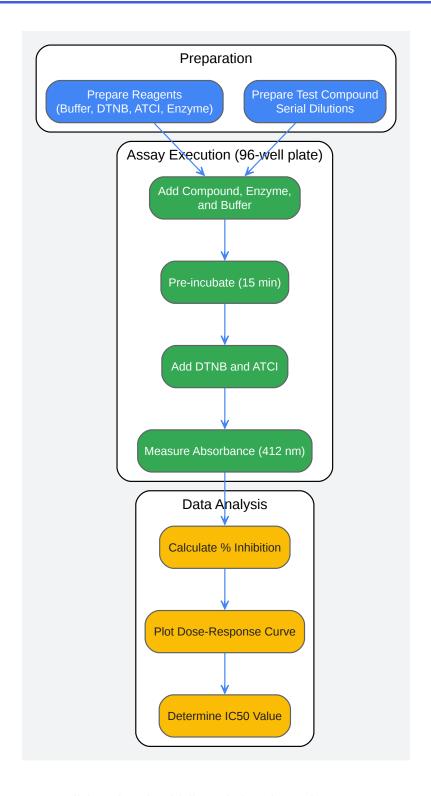


This colorimetric assay is a standard method for measuring AChE activity.

- Reagent Preparation: Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0). Prepare stock solutions of the test compounds, acetylthiocholine iodide (ATCI, the substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and purified AChE enzyme.
- Assay Procedure: In a 96-well plate, add 25 μL of various concentrations of the test compound, 25 μL of AChE solution, and 125 μL of the phosphate buffer.
- Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.
- Reaction Initiation: Add 50 μ L of DTNB solution and 25 μ L of ATCI solution to initiate the reaction.
- Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the enzyme activity.
- Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations





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Caption: Workflow for AChE inhibition screening using Ellman's method.

Anticancer Activity



The N-methylpiperidine scaffold is a key component in a variety of derivatives exhibiting anticancer properties.[10] These compounds can act through several mechanisms, including the inhibition of receptor tyrosine kinases like EGFR, the induction of programmed cell death pathways such as ferroptosis, and the inhibition of tubulin polymerization.[10][11][12]

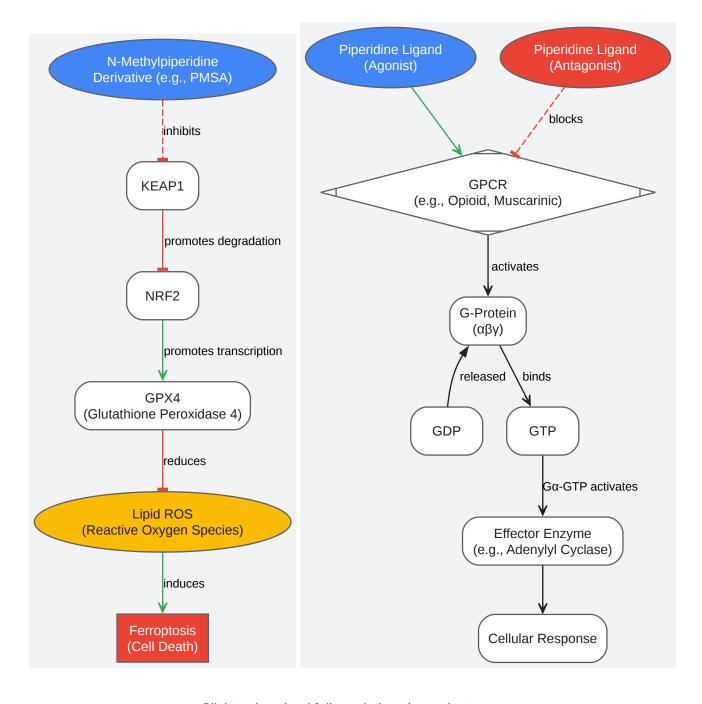
Ouantitative Data: Anticancer Activity

Compound/ Derivative	Cell Line	Activity Metric	Value Value	Mechanism of Action	Reference
Vindoline- piperazine conjugate (23)	MDA-MB-468 (Breast)	GI50	1.00 μΜ	Not Specified	[13]
Vindoline- piperazine conjugate (25)	HOP-92 (Lung)	GI50	1.35 μΜ	Not Specified	[13]
N- methylpipera zine derivative (3)	HeLa (Cervical)	IC50	9.36 μΜ	Not Specified	[13]
Methylpiperidi n-4-ylphenyl- nicotinamide (9k)	Not Specified	IC50	5.0 μΜ	ABL1 kinase inhibition	[14]
Piperidine derivative (17a)	PC3 (Prostate)	IC50	0.81 μΜ	Tubulin Polymerizatio n Inhibition	[12]

Signaling Pathways

One notable mechanism for certain N-methylpiperidine derivatives is the induction of ferroptosis, an iron-dependent form of cell death. This can be achieved by targeting the KEAP1-NRF2-GPX4 axis, leading to an accumulation of lipid peroxides and subsequent cancer cell death.[10]





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Foundational & Exploratory





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